

Application Notes: Preparation and Use of IRAK4-IN-27 Stock Solution

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Compound of Interest		
Compound Name:	Irak4-IN-27	
Cat. No.:	B12386653	Get Quote

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Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of key transcription factors like NF-kB and AP-1. This process drives the expression of pro-inflammatory cytokines and is central to the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain cancers.

IRAK4-IN-27 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. By blocking the ATP-binding site of IRAK4, it prevents the downstream signaling cascade, making it a valuable tool for studying the roles of IRAK4 in cellular processes and for potential therapeutic development. These notes provide a detailed protocol for the preparation, storage, and application of an **IRAK4-IN-27** stock solution for in vitro research.

IRAK4 Signaling Pathway

The diagram below illustrates the canonical IRAK4 signaling pathway. Ligand binding to TLRs or IL-1Rs initiates the assembly of the Myddosome, a complex comprising the receptor, the adaptor protein MyD88, IRAK4, and IRAK1/2. IRAK4, as the apical kinase, phosphorylates



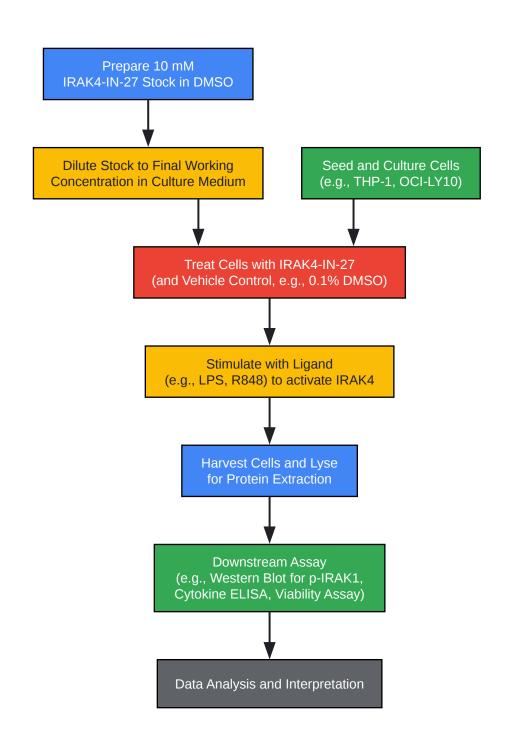
Methodological & Application

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IRAK1, which then dissociates from the complex to activate TRAF6. This leads to the activation of the TAK1 complex, which in turn activates both the IKK complex (leading to NF-κB activation) and the MAPK pathways. **IRAK4-IN-27** directly inhibits the kinase activity of IRAK4, thereby blocking all subsequent downstream events.









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